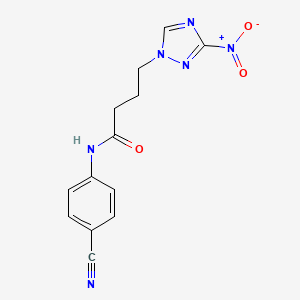![molecular formula C18H23NO3 B5083267 (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5083267.png)
(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine, also known as DOB, is a psychoactive drug that belongs to the phenethylamine family. It is a potent hallucinogen and has been known to produce intense visual and auditory hallucinations. DOB was first synthesized in the 1960s and has been used in scientific research to study the mechanism of action of hallucinogens.
作用機序
The mechanism of action of (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine is not fully understood, but it is believed to act by binding to the 5-HT2A receptor and altering the activity of neurons in the brain. This leads to changes in perception, mood, and cognition. This compound has also been found to have some affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its stimulating effects. This compound also increases heart rate, blood pressure, and body temperature, and can cause nausea and vomiting.
実験室実験の利点と制限
(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has several advantages for use in lab experiments. It is a potent and selective agonist at the 5-HT2A receptor, which makes it useful for studying the role of this receptor in various physiological processes. This compound is also relatively stable and can be stored for extended periods of time without degradation.
However, there are also several limitations to the use of this compound in lab experiments. It is a potent hallucinogen and can cause intense and long-lasting effects, which may interfere with the interpretation of results. This compound is also not widely available and may be difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on (3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine and other hallucinogens. One area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency. Another area of research is the investigation of the therapeutic potential of hallucinogens for the treatment of psychiatric disorders such as depression and anxiety. Finally, more research is needed to fully understand the mechanism of action of this compound and other hallucinogens and how they produce their effects on the brain and behavior.
合成法
(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine can be synthesized by the reaction of 2,5-dimethoxybenzaldehyde with 3-methoxyphenylacetonitrile in the presence of sodium borohydride and acetic acid. This reaction produces the intermediate 2,5-dimethoxy-4-(3-methoxyphenyl)butyrophenone, which can be reduced to this compound using lithium aluminum hydride.
科学的研究の応用
(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine has been used in scientific research to study the mechanism of action of hallucinogens. It has been found to act as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by other hallucinogens such as LSD and psilocybin. This compound has also been used in studies to investigate the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception.
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-5-14(9-16)7-8-19-13-15-10-17(21-2)12-18(11-15)22-3/h4-6,9-12,19H,7-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWYYSPIZQNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5083191.png)
![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5083192.png)
![1,4-dichloro-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5083201.png)
![N-isobutyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5083203.png)
![4-methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5083205.png)
![ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5083219.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083222.png)
![(5-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5083230.png)
![5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B5083250.png)


![ethyl 4-({2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzoate](/img/structure/B5083272.png)


